2-(chloromethyl)-1H-quinazolin-4-one
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Overview
Description
2-(Chloromethyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloromethyl group at the 2-position of the quinazolinone ring enhances its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide. This intermediate is then cyclized with phosgene to produce 4-chloroquinazoline. The final step involves the chloromethylation of 4-chloroquinazoline using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The quinazolinone ring can participate in oxidation and reduction reactions, modifying its electronic properties and biological activity.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted quinazolinones
- Fused ring systems with enhanced biological activity
Scientific Research Applications
Chemistry: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The biological activity of 2-(chloromethyl)-1H-quinazolin-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis. Its mechanism of action often involves the formation of covalent bonds with target biomolecules, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
2-Methylquinazolin-4-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
4-Chloroquinazoline: Precursor in the synthesis of 2-(chloromethyl)-1H-quinazolin-4-one, with distinct chemical properties.
2-Hydroxymethylquinazolin-4-one: Similar structure but with a hydroxymethyl group, leading to different chemical behavior and applications.
Uniqueness: this compound stands out due to its unique reactivity conferred by the chloromethyl group. This allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(chloromethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLWZHWJFFDMMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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